molecular formula C21H18O6 B10752376 Derrubone CAS No. 22044-58-2

Derrubone

Cat. No.: B10752376
CAS No.: 22044-58-2
M. Wt: 366.4 g/mol
InChI Key: FTBGFGQPUMCUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of derrubone involves several steps. One method includes the use of 3-aryl-4-hydroxycoumarins as starting materials . The synthetic route typically involves the following steps:

    Prenylation: Introduction of the prenyl group to the isoflavone core.

    Methylenation: Formation of the methylenedioxy bridge.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Chemical Reactions Analysis

Derrubone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the prenyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include modified isoflavones and quinones .

Mechanism of Action

Properties

CAS No.

22044-58-2

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3

InChI Key

FTBGFGQPUMCUSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.